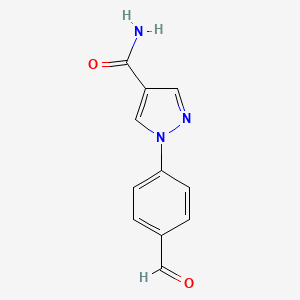

1-(4-Formylphenyl)-1H-pyrazole-4-carboxamide

Description

Properties

CAS No. |

1342099-15-3 |

|---|---|

Molecular Formula |

C11H9N3O2 |

Molecular Weight |

215.21 g/mol |

IUPAC Name |

1-(4-formylphenyl)pyrazole-4-carboxamide |

InChI |

InChI=1S/C11H9N3O2/c12-11(16)9-5-13-14(6-9)10-3-1-8(7-15)2-4-10/h1-7H,(H2,12,16) |

InChI Key |

FIBHVABVIVJEQX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C=O)N2C=C(C=N2)C(=O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Strategy Overview

The synthesis of 1-(4-formylphenyl)-1H-pyrazole-4-carboxamide generally proceeds through:

- Formation of the pyrazole ring system,

- Functionalization at the 1-position with a 4-formylphenyl substituent,

- Introduction of the carboxamide group at the 4-position of the pyrazole ring.

These steps can be achieved via classical condensation reactions, oxidative amidation, and amide bond formation techniques.

Pyrazole Ring Formation

The pyrazole ring is typically synthesized by the condensation of hydrazine derivatives with 1,3-dicarbonyl compounds or their equivalents under acidic or basic conditions. This step forms the five-membered heterocyclic ring with two adjacent nitrogen atoms.

For example, para-substituted phenylhydrazines (such as 4-formylphenylhydrazine) react with β-ketoesters or malononitrile derivatives to yield substituted pyrazoles after cyclization and aromatization.

The reaction is often performed in ethanol or trifluoroethanol under reflux with nitrogen atmosphere to ensure regioselectivity and high yields.

Introduction of the 4-Formylphenyl Group

The 4-formylphenyl substituent at the 1-position of the pyrazole ring can be introduced by employing 4-formylphenylhydrazine as a starting material or by electrophilic aromatic substitution on a preformed pyrazole ring.

Using 4-formylphenylhydrazine directly in the pyrazole ring formation ensures the formyl group is present from the outset, avoiding the need for later functional group transformations.

Alternatively, electrophilic substitution reactions on pyrazole intermediates can install the 4-formylphenyl group, but this is less common due to potential side reactions and lower regioselectivity.

Carboxamide Group Formation at the 4-Position

The carboxamide moiety at the 4-position is introduced by converting the corresponding pyrazole-4-carboxylic acid or pyrazole-4-carboxyaldehyde intermediate into the amide.

One method involves oxidation of the 4-formyl group to the corresponding acid or acid chloride, followed by reaction with ammonia or an amine to form the carboxamide.

Oxidative amidation can be performed in a one-step process where the pyrazole-4-carbaldehyde reacts with amines in the presence of an oxidant (e.g., tert-butylhydroperoxide, sodium hypochlorite) and a catalyst, often in acetonitrile solvent at moderate temperatures (60–90 °C).

This method allows direct conversion of aldehydes to carboxamides, improving efficiency and reducing the number of steps.

Representative Preparation Procedure

Analytical Characterization

NMR Spectroscopy : ^1H NMR confirms aromatic and pyrazole protons; characteristic aldehyde proton at ~10 ppm; amide NH signals.

FT-IR Spectroscopy : Amide C=O stretch near 1650 cm⁻¹; aldehyde C=O stretch around 1700 cm⁻¹.

Mass Spectrometry (HRMS) : Confirms molecular weight with high precision.

X-ray Crystallography : Used to confirm pyrazole ring conformation and substituent orientation.

Research Findings and Optimization Notes

The oxidative amidation method described in patent WO2015032859A1 allows for a one-step conversion of pyrazole-4-carbaldehydes to carboxamides, improving synthetic efficiency and scalability.

Reaction parameters such as oxidant type, catalyst presence, solvent choice, temperature, and reaction time are critical for optimizing yield and selectivity.

Solvents like acetonitrile and valeronitrile provide optimal reaction media; temperatures between 60 and 90 °C balance reaction rate and product stability.

The molar ratio of amine to aldehyde is typically maintained between 1.2:1 to 1:1 to maximize conversion without excess reagents.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Pyrazole ring formation via hydrazine + 1,3-dicarbonyl | 4-formylphenylhydrazine, β-ketoester | Reflux in ethanol, N2 atmosphere | High regioselectivity, good yields | Requires pure hydrazine derivatives |

| Oxidative amidation of pyrazole-4-carbaldehyde | Pyrazole-4-carbaldehyde, amine, oxidant (e.g., t-BuOOH), FeSO4 catalyst | Acetonitrile, 60–90 °C, 3–12 h | One-step amidation, scalable | Sensitive to oxidant and catalyst amounts |

| Amide formation via acid chloride intermediate | Pyrazole-4-carboxylic acid, SOCl2, amine | Anhydrous conditions, low temperature | Well-established chemistry | Multi-step, requires isolation of acid chloride |

Chemical Reactions Analysis

Condensation Reactions

The formyl group undergoes condensation with nucleophiles:

-

Hydrazine derivatives : Forms hydrazones via Schiff base formation. For example, reaction with semicarbazide yields pyrazole-4-carbaldehyde semicarbazones, which exhibit biological activity .

-

Active methylene compounds : Condenses with malononitrile or ethyl acetoacetate under basic conditions to form chalcone derivatives .

Reaction conditions :

| Reagent | Solvent | Temperature | Yield (%) |

|---|---|---|---|

| Semicarbazide HCl | Ethanol | Reflux | 70–85 |

| Malononitrile | DMF, K₂CO₃ | 80°C | 65–78 |

Oxidation:

-

The formyl group oxidizes to a carboxylic acid using KMnO₄ in pyridine/water, yielding 1-(4-carboxyphenyl)-1H-pyrazole-4-carboxamide .

-

Mechanism : Proceeds via radical intermediates under phase-transfer catalysis (PTC) .

Reduction:

-

Sodium borohydride reduces the formyl group to a hydroxymethyl group, forming 1-(4-(hydroxymethyl)phenyl)-1H-pyrazole-4-carboxamide .

-

Further treatment with SOCl₂ converts the hydroxymethyl group to chloromethyl .

Key data :

Nucleophilic Substitution at the Carboxamide

The carboxamide group participates in hydrolysis and aminolysis:

-

Acidic hydrolysis (HCl/H₂O, reflux): Converts the carboxamide to carboxylic acid.

-

Alkaline hydrolysis (NaOH/EtOH): Yields the corresponding carboxylate salt.

-

Reaction with amines : Forms substituted amides under coupling agents like EDC/HOBt .

Example :

Cyclization Reactions

The formyl group facilitates heterocycle formation:

-

With thiourea : Forms pyrazolo[3,4-d]pyrimidine derivatives under acidic conditions .

-

With hydroxylamine : Produces pyrazole-4-carbaldehyde oximes, which cyclize to isoxazoles .

Conditions :

| Cyclization Partner | Catalyst | Product | Yield (%) |

|---|---|---|---|

| Thiourea | HCl (conc.) | Pyrazolopyrimidine | 60–72 |

| Hydroxylamine HCl | EtOH, Δ | Isoxazole derivative | 55–68 |

Cross-Coupling Reactions

The aryl bromide (if present in derivatives) participates in Suzuki-Miyaura couplings:

Example :

Photochemical Reactions

The formyl group undergoes [2+2] photocycloaddition with alkenes under UV light, forming oxetane derivatives .

Conditions :

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis of 1-(4-Formylphenyl)-1H-pyrazole-4-carboxamide involves several chemical reactions that yield derivatives with enhanced properties. A notable method includes the condensation of phenyl hydrazine with various aldehydes to form pyrazole derivatives. Structural characterization is typically performed using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm the molecular structure and purity of the synthesized compounds .

Biological Applications

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit potent antimicrobial properties. For instance, derivatives have been tested against various bacterial strains such as Staphylococcus aureus and Acinetobacter baumannii, showing significant inhibitory effects. The presence of electron-withdrawing groups on the phenyl ring enhances antimicrobial potency, making these compounds valuable candidates for developing new antibiotics .

Anticancer Potential

Studies have also highlighted the anticancer properties of pyrazole derivatives. For example, certain derivatives have been shown to inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. The ability to modulate signaling pathways such as RAS-MAPK further underscores their therapeutic potential in oncology .

Material Science Applications

Covalent Organic Frameworks (COFs)

this compound has been utilized in the synthesis of covalent organic frameworks due to its ability to form stable linkages. These frameworks exhibit unique properties such as high surface area and tunable porosity, making them suitable for applications in gas storage, separation processes, and catalysis . The incorporation of this compound into COFs enhances their stability and functionality, allowing for improved performance in photocatalytic reactions and environmental remediation processes .

Case Studies

| Study | Findings | Applications |

|---|---|---|

| Antimicrobial Study (2020) | Demonstrated significant inhibition against S. aureus with IC50 values in the low micromolar range. | Development of new antimicrobial agents. |

| Anticancer Research (2018) | Identified several derivatives that induce apoptosis in cancer cell lines. | Potential chemotherapeutic agents targeting specific cancer pathways. |

| COFs Development (2023) | Created novel COFs with enhanced stability and photocatalytic activity using pyrazole derivatives. | Environmental applications including wastewater treatment and gas capture. |

Mechanism of Action

The mechanism of action of 1-(4-Formylphenyl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The pyrazole ring can interact with various receptors or enzymes, affecting their function and leading to biological effects.

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Compounds

Analysis

- Electronic Effects : The formyl group in the target compound is electron-withdrawing, which may reduce electron density on the pyrazole ring compared to electron-donating groups (e.g., methoxy in Pirtobrutinib). This could influence reactivity and binding affinity in biological systems .

- Functional Group Diversity : Sulfonamide-containing derivatives () exhibit increased hydrophilicity, whereas halogenated analogs (e.g., 4-fluorophenyl in ) show enhanced metabolic stability .

Key Insights

- The target compound lacks direct biological data in the evidence, but its structural analogs demonstrate diverse therapeutic potentials: Receptor Targeting: Fluorophenyl and dimethoxyphenyl groups enhance neurotensin receptor affinity (). Antiparasitic Activity: Cyclopropoxy groups in improve penetration into parasitic cells. Oncology Applications: Bulky substituents in Pirtobrutinib confer high selectivity for BTK .

Physicochemical and Pharmacokinetic Properties

- Solubility : The formyl group in the target compound may reduce aqueous solubility compared to sulfonamide derivatives ().

- Metabolic Stability : Halogenated derivatives (e.g., 4-chlorophenyl in ) resist oxidative metabolism better than formyl-containing compounds .

- LogP : Estimated logP for the target compound is ~1.5 (moderate lipophilicity), whereas Pirtobrutinib’s logP is higher (~3.5) due to trifluoromethyl groups .

Biological Activity

1-(4-Formylphenyl)-1H-pyrazole-4-carboxamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, including antimicrobial, anti-inflammatory, and potential anticancer activities, supported by relevant research findings and data.

Chemical Structure and Properties

The molecular formula of this compound is C₁₁H₈N₂O₂. Its structure includes a pyrazole ring, a formyl group, and a carboxamide moiety, which contribute to its chemical versatility and biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, particularly Staphylococcus aureus and Acinetobacter baumannii, which are known for their clinical relevance due to antibiotic resistance . The compound's structure allows it to interact with bacterial enzymes, inhibiting growth effectively.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Acinetobacter baumannii | 64 µg/mL |

| Escherichia coli | 128 µg/mL |

Anti-inflammatory Activity

In addition to its antimicrobial effects, the compound has demonstrated promising anti-inflammatory properties. Studies have shown that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 at concentrations comparable to standard anti-inflammatory drugs like diclofenac . These findings suggest its potential as a therapeutic agent in treating inflammatory diseases.

Table 2: Anti-inflammatory Activity Comparison

| Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) |

|---|---|---|

| This compound | 76% | 85% |

| Diclofenac | 76% | 86% |

Anticancer Potential

Emerging studies have indicated that derivatives of pyrazole compounds, including this compound, may exhibit anticancer activity. Research has focused on its ability to induce apoptosis in cancer cell lines through the modulation of signaling pathways associated with cell survival and proliferation .

The biological activity of this compound can be attributed to its ability to act as both an electrophile and nucleophile. This dual functionality allows it to form stable complexes with biological targets, enhancing its efficacy against various pathogens and inflammatory mediators .

Case Studies

Several case studies have explored the pharmacological applications of this compound:

- Study on Antimicrobial Efficacy : A research team synthesized several pyrazole derivatives and tested their antimicrobial properties against resistant strains. The results indicated that the formyl-substituted pyrazoles exhibited superior activity compared to non-substituted analogs .

- Inflammation Model : In a carrageenan-induced paw edema model in rats, treatment with this compound significantly reduced swelling compared to control groups, suggesting its potential as an anti-inflammatory agent .

- Cancer Cell Line Study : In vitro studies on human breast cancer cell lines showed that the compound induced cell cycle arrest and apoptosis through upregulation of pro-apoptotic proteins .

Q & A

Q. What are the key synthetic routes for 1-(4-Formylphenyl)-1H-pyrazole-4-carboxamide, and how can computational methods optimize these pathways?

The synthesis of pyrazole-carboxamide derivatives typically involves cyclocondensation reactions. For example, 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid (C₁₁H₁₀N₂O₂) was synthesized via cyclocondensation of ethyl acetoacetate, DMF-DMA, and phenylhydrazine, followed by hydrolysis . Adapting this method for this compound would require substituting phenylhydrazine with 4-formylphenylhydrazine. Computational tools, such as quantum chemical reaction path searches (e.g., ICReDD’s methods), can predict optimal conditions (solvent, temperature) and identify intermediates to reduce trial-and-error experimentation .

Q. How is the structural characterization of this compound performed, and what analytical discrepancies might arise?

Structural validation employs:

- X-ray crystallography : Resolves bond lengths and angles (e.g., C–N bond: 1.34 Å in pyrazole rings ).

- Spectroscopy :

- IR : Carboxamide C=O stretch ~1650–1700 cm⁻¹ .

- ¹H NMR : Pyrazole protons appear as doublets (δ 7.2–8.5 ppm), formyl protons at δ 9.8–10.2 ppm .

Discrepancies may arise from tautomerism (e.g., enol-keto forms in carboxamides) or crystal packing effects, requiring DFT calculations to validate experimental data .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

- Receptor binding assays : Test affinity for targets like σ receptors (common in pyrazole derivatives), using competitive radioligand binding (e.g., [³H]-DTG for σ₁ receptors) .

- Enzyme inhibition : Assess activity against kinases or cyclooxygenases via fluorescence-based assays (IC₅₀ values) .

- Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) .

Advanced Research Questions

Q. How can reaction mechanisms for pyrazole-carboxamide synthesis be elucidated using computational chemistry?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) map energy profiles of intermediates. For example, the cyclocondensation mechanism may proceed via a six-membered transition state, with activation energies calculated to identify rate-limiting steps . Molecular dynamics simulations can model solvent effects on transition states .

Q. What structure-activity relationships (SARs) govern the bioactivity of pyrazole-carboxamide derivatives?

- Substituent effects : Electron-withdrawing groups (e.g., -F, -Cl) on the phenyl ring enhance σ₁ receptor affinity (Ki < 100 nM) .

- Carboxamide conformation : Planar arrangements (confirmed via X-ray) improve binding to hydrophobic enzyme pockets .

- Methylene linkers : Flexibility vs. rigidity (e.g., CH₂ vs. CF₂) impacts membrane permeability .

Q. Example SAR Table

| Derivative | R Group | σ₁ Ki (nM) | Cytotoxicity (IC₅₀, µM) | Source |

|---|---|---|---|---|

| 4-Fluorophenyl | -F | 45 ± 3 | 12.5 ± 1.2 | |

| 4-Methoxyphenyl | -OCH₃ | 210 ± 15 | >50 |

Q. How can hybrid experimental-computational workflows improve the design of novel analogs?

- Virtual screening : Dock analogs into σ₁ receptor homology models (PDB: 6DK1) to prioritize synthesis .

- Machine learning : Train models on existing bioactivity data (e.g., ChEMBL) to predict ADMET properties .

- High-throughput crystallography : Rapidly resolve crystal structures to guide SAR refinements .

Q. Workflow Example

Design : Generate 50 virtual analogs with varying R groups.

Predict : Rank by docking scores (AutoDock Vina) and synthetic accessibility (SYLVIA).

Validate : Synthesize top 5 candidates and test in vitro .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.